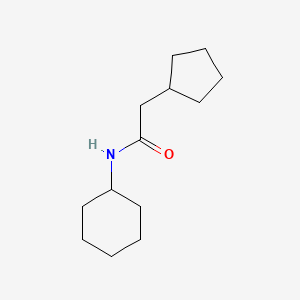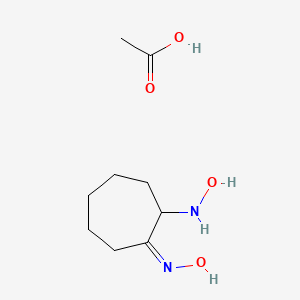![molecular formula C18H26N2O2 B5914784 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide, also known as CPAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPAD is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
作用機序
The exact mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various animal models. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes. This compound has also been shown to reduce the levels of triglycerides and cholesterol in the blood of rats fed a high-fat diet.
実験室実験の利点と制限
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it exhibits a range of biological activities that make it useful for investigating various disease states. However, there are also limitations to its use. This compound has not yet been tested in humans, and its safety and efficacy in humans are unknown. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide. One direction is to investigate its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro. Another direction is to investigate its potential use as a treatment for type 2 diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in a mouse model. Further studies are also needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
合成法
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzophenone with cyclopentanone and subsequent acylation with N,N-dimethylpropanamide. Another method involves the reaction of 4-aminobenzophenone with cyclopentanone followed by acylation with N,N-dimethylpropanamide in the presence of a catalyst. The purity and yield of this compound can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been the subject of several studies due to its potential applications in the field of medicine. In one study, this compound was shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in a mouse model of acute lung injury. This compound has also been shown to have analgesic effects in a rat model of neuropathic pain. In addition, this compound has been investigated for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro.
特性
IUPAC Name |
3-[4-[(2-cyclopentylacetyl)amino]phenyl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)18(22)12-9-14-7-10-16(11-8-14)19-17(21)13-15-5-3-4-6-15/h7-8,10-11,15H,3-6,9,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWAJXSPHJUTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)




![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
